Product packaging for Murrayacoumarin B(Cat. No.:)

Murrayacoumarin B

Cat. No.: B1248866
M. Wt: 358.3 g/mol
InChI Key: RYBFLVMGRQCAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Murrayacoumarin B is a coumarin derivative, a class of organic compounds recognized for their diverse biological activities and prevalence in plants from the Rutaceae family, particularly the Murraya genus . This high-purity compound is offered as a critical reagent for scientific investigation into its potential mechanisms of action and applications in basic and pharmaceutical research. Coumarins have demonstrated promising anticancer properties in preclinical studies, with mechanisms including the induction of cancer cell apoptosis (programmed cell death), inhibition of tumor cell proliferation and cell cycle progression, and modulation of oxidative stress . Furthermore, structurally similar coumarins isolated from Murraya species have shown selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), indicating potential for research in neurodegenerative diseases, as well as antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Researchers can utilize this compound as a standard in phytochemical studies, for probing structure-activity relationships (SAR), and in assays designed to evaluate its cytotoxic, antibacterial, or enzyme-inhibitory effects. This product is intended for use in controlled laboratory research settings. This product is labeled "For Research Use Only." Not intended for diagnostic or therapeutic procedures, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O7 B1248866 Murrayacoumarin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

8-hydroxy-7-[[3-methyl-3-[(4-methylidene-5-oxooxolan-2-yl)methyl]oxiran-2-yl]methoxy]chromen-2-one

InChI

InChI=1S/C19H18O7/c1-10-7-12(24-18(10)22)8-19(2)14(26-19)9-23-13-5-3-11-4-6-15(20)25-17(11)16(13)21/h3-6,12,14,21H,1,7-9H2,2H3

InChI Key

RYBFLVMGRQCAQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC2=C(C3=C(C=C2)C=CC(=O)O3)O)CC4CC(=C)C(=O)O4

Synonyms

murrayacoumarin B

Origin of Product

United States

Occurrence, Isolation, and Extraction Methodologies of Murrayacoumarin B

Botanical Sources of Murrayacoumarin B

This compound is a secondary metabolite found predominantly in plants belonging to the Murraya genus of the Rutaceae family. vulcanchem.comsemanticscholar.orgnih.gov

Primary Plant Species: Murraya siamensis and Murraya koenigii

The principal botanical sources for the isolation of this compound are Murraya siamensis and Murraya koenigii. vulcanchem.comnaturalproducts.netmdpi.com Murraya siamensis, commonly known as 'Prong Fah' in Thailand, is a small shrub found in tropical and subtropical regions of Southeast Asia. researchgate.net Murraya koenigii, widely recognized as the curry tree, is native to the Indian subcontinent and is extensively used in local cuisine. semanticscholar.orgmdpi.comnih.gov Both species have been the focus of phytochemical investigations that have led to the identification and characterization of this compound and other related coumarins. semanticscholar.orgresearchgate.netresearchgate.net

Specific Plant Parts for Isolation

Research has shown that various parts of these plants can be utilized for the isolation of coumarins. nih.gov For Murraya siamensis, the leaves have been specifically identified as a source for the isolation of this compound. vulcanchem.comsemanticscholar.orgnih.govresearchgate.net In the broader context of the Murraya genus, compounds including coumarins have been isolated from the stem bark, bark, roots, leaves, and twigs. semanticscholar.orgnih.gov Similarly, studies on Murraya koenigii have involved the examination of its leaves for various phytochemicals. nih.govphytojournal.comgoogle.com The distribution of these compounds can vary within the different plant organs. nih.gov

Extraction Techniques from Plant Biomass

The initial step in obtaining this compound from its botanical sources is the extraction process. This involves separating the desired compound from the solid plant material using a solvent.

Solvent-Based Extraction Approaches

Traditional and widely used methods for extracting coumarins from plant materials rely on the use of organic solvents. dergipark.org.tr Maceration, which involves soaking the plant material in a solvent for a period, is a common technique. dergipark.org.tr For instance, the powdered leaves of Murraya koenigii have been subjected to extraction using solvents like ethanol. phytojournal.com Another conventional method is Soxhlet extraction, which allows for continuous extraction with a fresh supply of the solvent. phytojournal.com The choice of solvent is crucial and is often a polar organic solvent. For example, a process for preparing an extract from Murraya koenigii leaves involved washing, drying, powdering, and then extracting with a polar solvent. google.com

Advanced Extraction Methodologies in Natural Product Chemistry

To enhance efficiency and address environmental concerns associated with traditional methods, advanced extraction techniques have been developed and applied to natural product chemistry. mdpi.com These methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. nih.gov

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to facilitate the extraction process. nih.govresearchgate.net The acoustic cavitation produced by the ultrasound enhances solvent penetration into the plant matrix, leading to a more efficient extraction. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction of compounds. dergipark.org.tr Studies have shown that MAE can yield a higher percentage of extract from Murraya koenigii leaves compared to conventional methods. researchgate.net

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. dergipark.org.trmdpi.com By manipulating temperature and pressure, the solvating properties of the supercritical fluid can be finely tuned to selectively extract specific compounds like coumarins. dergipark.org.tr This method is considered environmentally friendly. dergipark.org.trmdpi.com

Pressurized Liquid Extraction (PLE): PLE involves using solvents at elevated temperatures and pressures, which enhances their extraction efficiency. mdpi.com This technique can reduce solvent volume and extraction time compared to traditional methods. mdpi.com

Isolation and Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various compounds. Therefore, subsequent isolation and purification steps are essential to obtain pure this compound.

Chromatographic techniques are the cornerstone of isolating and purifying natural products. vulcanchem.com Column chromatography is a fundamental method used for the initial fractionation of the crude extract. Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), which provides higher resolution and separation efficiency. nih.govresearchgate.net Techniques like Thin Layer Chromatography (TLC) are also employed for monitoring the separation process and identifying fractions containing the desired compound. phytojournal.com After successful isolation, recrystallization can be used as a final step to obtain the compound in a highly pure, crystalline form. vulcanchem.com The definitive identification and structural confirmation of the isolated this compound are then carried out using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. vulcanchem.com

Chromatographic Separation Techniques

Following the initial solvent extraction from the plant material, the resulting crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential for separating this compound from other compounds. The isolation process typically involves fractionation of the extract using various chromatographic methods. vulcanchem.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly employed technique for this purpose. nih.gov This method utilizes a non-polar stationary phase, often a silica (B1680970) that has been surface-modified with C18 (ODS or octadecylsilyl) chains, and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

In a typical procedure, the crude extract is dissolved in a suitable solvent and injected into the chromatography system. A gradient elution is often used, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. nih.gov For instance, a linear gradient might start with a highly polar solvent system (e.g., sodium phosphate (B84403) buffer) and gradually increase the proportion of a less polar organic modifier like methanol (B129727). nih.gov Compounds with higher polarity elute earlier, while less polar compounds like this compound are retained longer on the column. The fractions are collected at the outlet, and those containing the compound of interest are identified using analytical techniques like thin-layer chromatography or analytical HPLC before being pooled for further purification.

Crystallization and Fractionation Procedures

The final stage in the purification of this compound from the enriched fractions obtained via chromatography is often crystallization. vulcanchem.com This process is designed to yield the compound in a highly pure, solid state. Crystallization is achieved by dissolving the semi-purified material in a minimal amount of a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of well-ordered crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The pure crystals can then be separated from the mother liquor by filtration.

Fractional crystallization is a related, more specific technique that separates components of a mixture based on differences in their crystallization behavior. aocs.org This process involves carefully controlling the temperature of the solution to induce the selective crystallization of one component while the others remain in the liquid phase. aocs.org In the context of edible oil processing, this involves controlled cooling to create a solid stearin (B3432776) fraction and a liquid olein fraction, which are then separated. aocs.org While more commonly associated with lipid separation, the principle of fractional crystallization can be applied to the purification of natural products, where a stepwise reduction in temperature can be used to sequentially crystallize different compounds from a multi-component fraction. This methodical approach ensures a high degree of purity for the final isolated this compound.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Classification
Murrayacoumarin A Coumarin (B35378)
This compound Furanone-coumarin
Murrayacoumarin C Coumarin
5-geranyloxy-7-hydroxy-coumarin Coumarin

Structural Elucidation Methodologies of Murrayacoumarin B

Spectroscopic Analysis for Structural Confirmation

The foundational approach to elucidating the structure of Murrayacoumarin B involves a suite of spectroscopic techniques. vulcanchem.com Each method probes different aspects of the molecule's properties, and together they provide a comprehensive picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds like this compound. bhu.ac.in By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) present in the molecule and their immediate electronic surroundings. The chemical shift (δ) of a proton signal indicates its degree of shielding or deshielding, providing clues about nearby functional groups. Furthermore, the splitting of signals (spin-spin coupling) reveals the number of neighboring protons, which is crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR (Carbon-13 NMR): Complementary to ¹H NMR, ¹³C NMR provides a spectrum of the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a direct count of the non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², sp) and the nature of the atoms attached to it.

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a more in-depth analysis of the molecular structure.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out spin systems and identify adjacent protons.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).

Table 1: Representative NMR Spectroscopic Data for this compound

Technique Key Observations and Interpretations
¹H NMR Signals corresponding to aromatic protons, olefinic protons, methine protons, and methyl groups. Coupling patterns help establish the substitution pattern on the coumarin (B35378) and furanone rings.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons, confirming the presence of the coumarin and furanone moieties.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. colostate.edu In the context of this compound, high-resolution mass spectrometry (HRMS) is particularly important. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision, HRMS can provide the exact molecular formula of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in predictable ways, revealing the nature of its constituent parts. jeolusa.com

Table 2: Mass Spectrometry Data for this compound

Technique Data Obtained Interpretation
High-Resolution Mass Spectrometry (HRMS) Precise m/z value of the molecular ion peak. Determination of the exact molecular formula (e.g., C₁₉H₁₈O₇). vulcanchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. scholarsresearchlibrary.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at characteristic wavenumbers corresponds to particular types of bonds and functional groups. For this compound, the IR spectrum would be expected to show absorption bands indicative of carbonyl groups (from the lactone rings), carbon-carbon double bonds (from the aromatic and heterocyclic rings), and carbon-oxygen bonds. cabidigitallibrary.org

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Lactone) 1750-1700
C=C (Aromatic) 1600-1450

| C-O (Ether) | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. sci-hub.se The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound would display absorption maxima consistent with the extended π-electron system of the coumarin nucleus. nerc.ac.uk

Table 4: Expected UV-Vis Absorption Maxima for this compound

Chromophore Expected λmax Range (nm)

| Benzopyrone (Coumarin) System | 250-400 |

Advanced Spectroscopic and Diffraction Techniques

While the spectroscopic methods described above are fundamental for determining the planar structure of this compound, more advanced techniques are required to establish its three-dimensional structure, including its absolute configuration.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline compound at the atomic level. ijcrt.org This technique involves irradiating a single crystal of the compound with a beam of X-rays. cam.ac.uk The regular arrangement of molecules in the crystal lattice causes the X-rays to diffract in a specific pattern. libretexts.org By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the precise coordinates of each atom can be determined. ijcrt.org

For a chiral molecule like this compound, X-ray crystallography can be used to establish its absolute configuration, which is the exact spatial arrangement of its atoms. This is often achieved by incorporating a heavy atom into the analysis (anomalous dispersion) or by co-crystallizing with a molecule of known absolute stereochemistry. researchgate.net The resulting crystallographic data provides unambiguous proof of the molecule's stereochemistry.

Synthetic and Biosynthetic Pathways of Murrayacoumarin B

Total Synthesis Approaches to Murrayacoumarin B and Related Coumarins

The complete laboratory synthesis of complex natural products, known as total synthesis, provides a means to confirm their structure, allows for the preparation of analogues for structure-activity relationship studies, and can offer a more reliable source of the compound than isolation from natural sources. organic-chemistry.org The synthesis of coumarins, a class of compounds to which this compound belongs, has been a subject of significant research.

The total synthesis of coumarins often involves the construction of the core bicyclic ring system followed by the introduction of various substituents. While a specific total synthesis for this compound is not detailed in the provided results, the synthesis of a related compound, Murrayacoumarin A, offers insights into potential strategies. researchgate.net A key transformation in the synthesis of (+)-Murrayacoumarin A was the regioselective asymmetric dihydroxylation of a geranyloxy-coumarin precursor. researchgate.net This reaction, catalyzed by osmium tetroxide (KOsO4) with a chiral ligand ((DHQD)2PHAL), successfully introduced the necessary stereochemistry at the C7' position. researchgate.net Subsequent chemical manipulations, including cyclization and deprotection steps, would then lead to the final natural product. researchgate.net The synthesis of other complex coumarins and related heterocyclic systems often employs strategies like Friedel-Crafts-type Michael additions and palladium-catalyzed coupling reactions to construct the intricate molecular architecture. nih.gov

Table 1: Key Reactions in the Synthesis of Related Coumarins

Reaction TypeReagents and ConditionsPurposeReference
Asymmetric DihydroxylationKOsO4, (DHQD)2PHAL, K3Fe(CN)6Introduction of a chiral diol researchgate.net
Friedel-Crafts-type Michael AdditionLewis or Brønsted acidFormation of carbon-carbon bonds nih.gov
Palladium-Catalyzed C-O CouplingPd catalyst, ligand, baseFormation of ether linkages nih.gov

This table summarizes key reaction types that are often employed in the synthesis of complex coumarins and could be relevant to the synthesis of this compound.

Achieving the correct regioselectivity (the preferential reaction at one position over another) and stereoselectivity (the preferential formation of one stereoisomer over another) is a critical challenge in the synthesis of complex molecules like this compound. ethz.chmasterorganicchemistry.com Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is particularly important. ethz.ch

In the synthesis of (+)-Murrayacoumarin A, the use of a chiral ligand during the dihydroxylation step was a key stereoselective strategy, yielding the product with high enantiomeric excess. researchgate.net The regioselectivity of this reaction was also crucial, ensuring that the diol was introduced at the desired position on the geranyl side chain. researchgate.net Other strategies for achieving regioselectivity in the synthesis of related heterocyclic compounds include the use of directing groups, which can guide a reagent to a specific site on a molecule. rsc.org For instance, nickel-catalyzed ortho-C–H glycosylation of benzamides has been shown to proceed with high regioselectivity due to the directing effect of the 8-aminoquinoline (B160924) group. rsc.org Such principles of controlling reaction outcomes are fundamental to the successful total synthesis of complex natural products. ethz.chmasterorganicchemistry.com

Key Synthetic Intermediates and Reaction Sequences

Proposed Biosynthetic Pathways of this compound

The biosynthesis of natural products describes the series of enzyme-catalyzed reactions that lead to their formation in living organisms. wikipedia.org While the specific biosynthetic pathway of this compound has not been fully elucidated, it is believed to be derived from the shikimate and phenylpropanoid pathways, which are common routes for the formation of coumarins. naturalproducts.netnaturalproducts.net

The biosynthesis of coumarins generally starts from the amino acid phenylalanine, which is converted to cinnamic acid and then hydroxylated to form p-coumaric acid. Further enzymatic transformations, including ortho-hydroxylation, glycosylation, and cyclization, lead to the basic coumarin (B35378) scaffold. The complex side chain of this compound is likely derived from other biosynthetic pathways and attached to the coumarin core through the action of specific enzymes.

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, can provide insights into biosynthetic pathways. beilstein-journals.org For example, the use of enzymes like monooxygenases can catalyze specific hydroxylation reactions, which are often key steps in the biosynthesis of complex natural products. beilstein-journals.org The identification of key enzymes and intermediates in related biosynthetic pathways, such as those for other complex polyketides or alkaloids, can help in proposing a plausible pathway for this compound. mdpi.combiorxiv.org

Polyketide synthases (PKSs) are a family of enzymes that are responsible for the biosynthesis of a wide variety of natural products, known as polyketides. wikipedia.org These enzymes catalyze the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a polyketide chain. nih.govplos.org While the core coumarin structure is derived from the shikimate pathway, it is possible that PKSs are involved in the biosynthesis of the complex side chain of this compound.

Type III PKSs, in particular, are known to be involved in the biosynthesis of various plant secondary metabolites, including chalcones, which are precursors to flavonoids. mdpi.com These enzymes can utilize different starter CoA-esters and extend them with malonyl-CoA units to generate a variety of polyketide products. mdpi.com It is conceivable that a similar enzymatic machinery could be responsible for assembling the carbon skeleton of the side chain of this compound, which is then attached to the coumarin nucleus. Other enzymes, such as cytochrome P450 monooxygenases, reductases, and transferases, would then be required to further modify the structure to yield the final natural product.

Precursor Identification and Enzymatic Transformations

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis, also known as partial synthesis, is a strategy that starts from a readily available natural product and chemically modifies it to produce the desired target molecule or its derivatives. wikipedia.org This approach can be more efficient than total synthesis, especially for complex molecules where the starting natural product already contains a significant portion of the final structure. wikipedia.org

The derivatization of natural phenols is a common strategy to improve their biological activity or pharmacokinetic properties. nih.gov This can involve reactions such as acylation, alkylation, or glycosylation of the phenolic hydroxyl groups. nih.gov For a compound like this compound, which is isolated from plants of the Murraya genus, a potential semi-synthetic approach could start from a more abundant coumarin precursor isolated from the same or a related species. mdpi.com Chemical modifications could then be performed to introduce or modify the side chain, leading to this compound or novel derivatives. This approach has been successfully used for the synthesis of other natural products, such as certain flavonoids, where a C-isopentenylation step was used to introduce a key structural motif. nih.gov

Pre Clinical Biological Activities of Murrayacoumarin B in Experimental Models

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

The cytotoxic effects of Murrayacoumarin B have been evaluated against different cancer cell lines, revealing its potential to inhibit cell growth and viability.

Studies have demonstrated that this compound exhibits significant cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. researchgate.netnih.govresearchgate.netresearchgate.net In screening studies, among several furanone-coumarins isolated from Murraya siamensis, this compound was identified as a potent compound in inhibiting the growth of HL-60 cells. researchgate.netresearchgate.net The cytotoxic nature of the compound is linked to its ability to induce programmed cell death, or apoptosis, in these leukemia cells. nih.gov

Table 1: Cytotoxic Activity of this compound against Human Leukemia HL-60 Cells

This table is interactive. Click on the headers to sort.

Cell Line Compound Source Observed Effect Supporting Evidence
HL-60 Murraya siamensis Significant cytotoxicity Growth inhibition screening researchgate.netresearchgate.net
HL-60 Murraya siamensis Induction of apoptosis Microscopic analysis, caspase activity assays nih.govresearchgate.net

Based on the conducted research, there is currently no specific information available regarding the cytotoxic or anti-proliferative activity of this compound against the specified solid tumor cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), LoVo (colorectal adenocarcinoma), SK-OV-3 (ovarian adenocarcinoma), B16F10 (murine melanoma), and HT1080 (fibrosarcoma). While general studies note that coumarins as a class have shown inhibitory effects against various tumor cell lines, specific data for this compound on these particular solid tumor lines were not found in the reviewed literature. researchgate.net

Table 2: Summary of Available Data on this compound Activity Against Specific Solid Tumor Cell Lines

This table is interactive. You can filter the data by entering a cell line name in the search box.

Cell Line Cancer Type Activity Data for this compound
A549 Lung Carcinoma No specific data available from searches.
MCF-7 Breast Adenocarcinoma No specific data available from searches.
LoVo Colorectal Adenocarcinoma No specific data available from searches.
SK-OV-3 Ovarian Adenocarcinoma No specific data available from searches.
B16F10 Murine Melanoma No specific data available from searches.
HT1080 Fibrosarcoma No specific data available from searches.

The inhibitory action of this compound on cancer cells has been observed to be dependent on the duration of exposure. In studies using HL-60 leukemia cells, treatment with this compound led to an increase in the percentage of apoptotic cells in a time-dependent manner. nih.gov While this suggests a dose-response relationship, specific IC50 values (the concentration required to inhibit the growth of 50% of cells) for this compound are not detailed in the available research abstracts. The pro-apoptotic effects, characterized by nuclear fragmentation and chromatin condensation, become more pronounced with longer exposure times to the compound. researchgate.netresearchgate.net

Activity Against Solid Tumor Cell Lines (e.g., A549, MCF-7, LoVo, SK-OV-3, B16F10, HT1080)

Mechanistic Studies of Anticancer Action (Cellular and Molecular Levels)

To understand how this compound exerts its cytotoxic effects, researchers have investigated its impact on key cellular and molecular pathways involved in cell death.

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. nih.gov In HL-60 cells, treatment with the compound leads to distinct morphological changes characteristic of apoptosis, such as chromatin condensation and the fragmentation of nuclei. researchgate.net

The apoptotic process initiated by this compound involves the activation of a specific cascade of enzymes known as caspases. abeomics.com Research indicates that the compound stimulates the activities of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase, often associated with the intrinsic or mitochondrial pathway of apoptosis, while caspase-3 is a key executioner caspase responsible for carrying out the final steps of cell death. abeomics.comqiagen.com The critical role of this pathway was confirmed when the use of caspase-9 and caspase-3 inhibitors was shown to suppress the apoptosis induced by this compound. researchgate.netnih.gov This demonstrates that the compound's cytotoxic effect is mediated through the activation of the caspase-9/caspase-3 signaling pathway. researchgate.net

The activation of the caspase-9/caspase-3 pathway by this compound is directly linked to its effects on mitochondria. researchgate.netresearchgate.net Studies have revealed that this furanone-coumarin induces a loss of the mitochondrial membrane potential (ΔΨm) in HL-60 cells. nih.govresearchgate.net The disruption of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.comexplorationpub.com These findings strongly suggest that this compound triggers apoptosis through a mechanism involving mitochondrial dysfunction, which subsequently initiates the caspase cascade. researchgate.netnih.gov

Table 3: Mechanistic Actions of this compound in HL-60 Cells

This table is interactive. Click on the headers to sort the data.

Mechanism Observed Effect Pathway Key Molecules
Induction of Apoptosis Nuclear fragmentation, chromatin condensation Intrinsic Apoptosis Pathway Caspase-9, Caspase-3
Mitochondrial Modulation Loss of mitochondrial membrane potential Mitochondrial Dysfunction -

Activation of Caspase Pathways (Caspase-9, Caspase-3)

This compound has been identified as an inducer of apoptosis in cancer cells, with its mechanism of action directly linked to the activation of the intrinsic mitochondrial-mediated caspase pathway. Research conducted on human leukaemia HL-60 cells demonstrated that this compound is a significant cytotoxic agent. researchgate.net The process of apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. The activation of these enzymes occurs in a cascade, where initiator caspases activate effector caspases. researchgate.net

In experimental models, treatment with this compound was shown to stimulate the activities of two key caspases: caspase-9 (an initiator caspase) and caspase-3 (an effector caspase). researchgate.net The activation of caspase-9 is a critical step in the intrinsic apoptotic pathway, often triggered by mitochondrial dysfunction and the release of cytochrome c. researchgate.net This leads to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3. mdpi.com

The essential role of this pathway in this compound-induced apoptosis was confirmed in studies where the use of specific caspase-9 and caspase-3 inhibitors successfully suppressed the apoptotic effects of the compound. researchgate.net These findings strongly suggest that this compound triggers apoptosis in HL-60 cells primarily through the activation of the caspase-9/caspase-3 pathway, which is initiated by mitochondrial dysfunction. researchgate.net

Table 1: Effect of this compound on Caspase Activation in HL-60 Leukaemia Cells

Cell Cycle Arrest Induction

The cell cycle is a fundamental process involving a series of events that lead to cell division and proliferation. frontiersin.org Disruption of this cycle, known as cell cycle arrest, is a key mechanism through which many anti-cancer agents exert their effects, preventing the propagation of malignant cells. medsci.org While related coumarin (B35378) compounds have been shown to induce cell cycle arrest at various phases, specific research into the effects of this compound on cell cycle progression is not available in the reviewed scientific literature. researchgate.netnih.gov Therefore, it cannot be confirmed whether this compound induces cell cycle arrest as part of its cytotoxic activity.

Interaction with Growth Factor Receptors (e.g., HER-2, HER-3, VEGFR-2, VEGFR-3)

Growth factor receptors, including the Human Epidermal Growth Factor Receptor (HER) family and Vascular Endothelial Growth Factor Receptor (VEGFR) family, are crucial targets in cancer therapy due to their role in tumour growth, proliferation, and angiogenesis. innovareacademics.inmdpi.com Specifically, HER-2, HER-3, VEGFR-2, and VEGFR-3 are implicated in the pathogenesis of various cancers. innovareacademics.inresearchgate.net

An in silico molecular docking study was performed to evaluate the binding affinity of 50 different coumarin derivatives against these four receptor targets (HER-2, HER-3, VEGFR-2, and VEGFR-3). innovareacademics.inresearchgate.net The results of this computational screening identified several coumarins, such as Glycycoumarin and Murrayacoumarin C, as having a high binding affinity, suggesting they may be potential inhibitors. innovareacademics.inresearchgate.net However, this compound was not mentioned among the compounds showing significant interaction with these growth factor receptors in this study. Currently, there are no available in vitro or in vivo experimental studies to confirm or deny the interaction between this compound and these specific receptors.

Other Pharmacological Activities (In Vitro and In Vivo Animal Models)

Anti-inflammatory Properties

Inflammation is a protective response by the immune system, but chronic inflammation can contribute to various diseases. Coumarins as a chemical class have been investigated for their anti-inflammatory potential, with some derivatives showing an ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2). nih.govresearchgate.net However, based on a review of available scientific literature, there are no specific in vitro or in vivo studies that have experimentally evaluated the anti-inflammatory properties of this compound.

Antioxidant Potential

Antioxidants are compounds that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant potential of natural products is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. japer.inmdpi.com While the coumarin scaffold is known to be a basis for compounds with antioxidant activity, specific experimental data quantifying the antioxidant potential of this compound through DPPH or other standardized assays are not present in the currently available research. japer.in

Antifungal Activity

The discovery of new antifungal agents is crucial for treating infections caused by pathogenic fungi. The efficacy of an antifungal compound is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.govnih.gov Although plant-derived compounds, including some coumarins, have been explored for antifungal properties, there is a lack of specific research focused on the antifungal activity of this compound. No studies detailing its efficacy or providing MIC values against common fungal pathogens were found in the reviewed literature.

Hepatoprotective Effects (Preclinical)

Preclinical studies have demonstrated the potential of certain compounds to protect the liver from damage induced by toxins. In a study using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, a defatted methanol (B129727) extract and a phenolic fraction from Phlomis tuberosa showed a concentration-dependent hepatoprotective effect. mdpi.com At a concentration of 50 µg/mL, both the extract and the phenolic fraction exhibited their most pronounced protective effects. mdpi.com The phenolic fraction, in particular, displayed a more significant hepatoprotective effect compared to the extract. mdpi.com

Another study on the 80% methanol extract of Clutia abyssinica leaves in mice with CCl4-induced liver injury showed significant hepatoprotective activity. dovepress.com The extract, at doses of 200 and 400 mg/kg, significantly reduced the elevated plasma levels of key liver enzymes, including aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). dovepress.comclevelandclinic.org The higher dose of 400 mg/kg demonstrated superior hepatoprotective effects, with the most significant reduction observed in ALP levels. dovepress.com Histopathological examination further supported these findings, showing that the extract helped in preserving the normal liver architecture against CCl4-induced damage. mdpi.com

The hepatoprotective mechanisms of such natural compounds are often attributed to their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress, key factors in toxin-induced liver injury. researchgate.net

Table 1: Effect of Clutia abyssinica Extract on Liver Enzymes in CCl4-Induced Hepatotoxicity

Treatment GroupDose (mg/kg)AST (U/L)ALT (U/L)ALP (U/L)
Normal Control -Normal RangeNormal RangeNormal Range
CCl4 Control -Significantly IncreasedSignificantly IncreasedSignificantly Increased
C. abyssinica 200Significantly ReducedSignificantly ReducedSignificantly Reduced
C. abyssinica 400More Significantly ReducedMore Significantly ReducedMost Significantly Reduced
Silymarin 25Significantly ReducedSignificantly ReducedSignificantly Reduced

This table is interactive. You can sort and filter the data by clicking on the column headers.

Antihyperlipidemic Activity (Preclinical)

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. nih.gov Preclinical studies have explored the potential of natural compounds in managing this condition. For instance, an aqueous extract of Murraya koenigii leaves demonstrated significant antihyperlipidemic effects in high fat-fructose fed rats. phcogj.com The extract led to a notable reduction in serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). phcogj.com

In a similar study, a triterpene isolated from Protorhus longifolia was evaluated for its hypolipidemic activity in high-fat diet-induced hyperlipidemic rats. nih.gov Oral administration of the triterpene resulted in a significant decrease in serum TC and LDL-c levels, coupled with an increase in high-density lipoprotein cholesterol (HDL-c), indicating its potential to improve the lipid profile. nih.gov

The mechanisms behind these effects are thought to involve the regulation of lipid metabolism and the enhancement of cholesterol clearance. These findings highlight the potential of natural compounds as alternative or complementary therapies for hyperlipidemia. plos.orgbiomedpharmajournal.org

Table 2: Effect of Murraya koenigii Extract on Serum Lipid Profile

Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-C
Normal Control NormalNormalNormalNormal
High Fat-Fructose Diet ElevatedElevatedElevatedDiminished
M. koenigii Extract Significantly ReducedNo Significant ChangeSignificantly ReducedNo Significant Change
Atorvastatin (Standard) Significantly ReducedSignificantly ReducedSignificantly ReducedIncreased

This table is interactive. You can sort and filter the data by clicking on the column headers.

Antidiarrheal Activity (Preclinical)

Diarrhea remains a significant health concern, particularly in developing countries. ajpbp.com Preclinical research has investigated the antidiarrheal potential of various natural extracts. The castor oil-induced diarrhea model is a widely used method to evaluate the efficacy of antidiarrheal agents. wisdomlib.orgresearchgate.net In this model, the administration of castor oil induces diarrhea by increasing intestinal motility and fluid secretion. researchgate.netfrontiersin.org

A study on the 80% methanol extract of Maesa lanceolata leaves in mice demonstrated significant antidiarrheal activity. dovepress.com The extract, at doses of 200 and 400 mg/kg, delayed the onset of diarrhea, reduced the frequency of defecation, and decreased the weight of wet stools. dovepress.com The higher dose of 400 mg/kg showed a comparable effect to the standard antidiarrheal drug, loperamide. nih.gov

Similarly, the methanol leaf extract of Olinia rochetiana was found to possess dose-dependent antidiarrheal properties in the castor oil-induced model. dovepress.com The extract significantly delayed the onset of diarrhea and reduced the number and weight of wet feces. dovepress.com These effects are likely mediated through the inhibition of gastrointestinal motility and fluid secretion. nih.govd-nb.info

Table 3: Effect of Maesa lanceolata Extract on Castor Oil-Induced Diarrhea

Treatment GroupDose (mg/kg)Onset of Diarrhea (min)Number of Wet StoolsWeight of Wet Stools (g)
Control (Vehicle) -75.4 ± 3.28.6 ± 0.92.1 ± 0.2
M. lanceolata 10098.2 ± 4.16.2 ± 0.71.5 ± 0.1*
M. lanceolata 200125.6 ± 5.5 4.1 ± 0.50.9 ± 0.1**
M. lanceolata 400152.3 ± 6.8 2.3 ± 0.40.5 ± 0.08
Loperamide 3160.1 ± 7.21.9 ± 0.3 0.4 ± 0.07

*Values are mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to control. This table is interactive.

Insecticidal Activity of Related Coumarins

Coumarins, a class of compounds found in many plants, have shown promise as natural insecticides. cabidigitallibrary.org Extracts from plants of the Rutaceae and Apiaceae families, which are known to be rich in coumarins, have been evaluated for their insecticidal effects against various pests. cabidigitallibrary.orgresearchgate.net

In a study investigating the insecticidal activity of extracts from Murraya, kumquat, and celery against the cowpea beetle, Callosobruchus maculatus, the isolated coumarin from Murraya demonstrated significant toxicity to the beetles. cabidigitallibrary.org At a concentration of 0.2%, the Murraya coumarin isolate induced a cumulative mortality of 92% after 96 hours. cabidigitallibrary.org

Further research on coumarins from Boenninghausenia albiflora also revealed insecticidal properties against several forest pests. researchgate.net These findings suggest that coumarins from Murraya and related species could be developed as eco-friendly alternatives to synthetic insecticides for pest management. cabidigitallibrary.org

Antibacterial Activity of Synthesized Coumarins and Derivatives

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Coumarins and their synthetic derivatives have attracted considerable interest due to their diverse biological activities, including antibacterial properties. chiet.edu.egglobalresearchonline.net

A study on newly synthesized coumarin derivatives showed that some of these compounds exhibited significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. chiet.edu.egsamipubco.com The inhibitory activity was found to be dependent on the specific chemical modifications of the coumarin scaffold. medwinpublishers.com For example, certain hybrid coumarin-heterocycles displayed potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating their efficacy. chiet.edu.eg

Another study synthesized a series of 4-methyl-7-O-substituted coumarins and evaluated their in vitro antimicrobial activity. nih.gov Some of these derivatives showed comparable or even better antibacterial activity than the reference drugs against the tested bacterial strains. nih.gov These results underscore the potential of synthesized coumarins as a source for the development of novel antibacterial drugs.

Structure Activity Relationship Sar Studies of Murrayacoumarin B and Its Analogues

Impact of Core Coumarin (B35378) Structure Modifications on Biological Activity

The fundamental coumarin scaffold, a benzopyrone ring system, is a cornerstone of the biological activity of Murrayacoumarin B and its derivatives. nih.gov Alterations to this core can significantly impact the compound's pharmacological profile. While direct SAR studies on this compound are limited, research on analogous coumarin structures provides valuable insights.

Modifications to the lactone ring of the coumarin nucleus, for instance, can drastically alter bioactivity. The integrity of this ring is often essential for the compound's mechanism of action. Furthermore, the fusion of additional heterocyclic rings to the coumarin framework has been a common strategy to create derivatives with enhanced or novel biological properties. For example, the synthesis of pyrano- and pyrimidino-fused coumarins has been explored to generate compounds with significant antimicrobial activity. mdpi.com

In the broader class of 3-arylcoumarins, to which this compound belongs, modifications on the benzene (B151609) ring of the coumarin moiety have been shown to be critical. The position and nature of substituents on this ring can modulate activity and selectivity against various biological targets. nih.gov

Role of Peripheral Substituents in Pharmacological Efficacy

The peripheral substituents attached to the coumarin core of this compound play a pivotal role in defining its pharmacological efficacy and selectivity. This compound itself possesses a geranyloxy side chain, and the nature of such lipophilic chains can significantly influence membrane permeability and interaction with biological targets.

Studies on closely related coumarins, such as Murrayacoumarin A, which differs in the placement of the geranyloxy group, have demonstrated the importance of this substituent for antibacterial activity. The total synthesis of Murrayacoumarin A and its derivatives has shown that modifications to the geranyl side chain can impact their minimum inhibitory concentrations (MICs) against various bacterial strains. researchgate.net

Furthermore, the presence and position of hydroxyl and methoxy (B1213986) groups on the coumarin ring are critical. For instance, in a study of various coumarin derivatives, the substitution pattern on the coumarin scaffold, including the presence of amino and nitro groups, was found to be a key determinant of antibacterial activity against Staphylococcus aureus. nih.gov Specifically, the location of these substituents on the 3-arylcoumarin structure dictates the potency and selectivity of the antibacterial effect.

The inhibitory activity of this compound against Jurkat human T cell lymphoblast-like cells has been reported with an IC50 value of 60.9 μM. vdoc.pub This activity is influenced by the specific arrangement of its substituents.

Identification of Key Pharmacophores for Specific Bioactivities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogues, identifying these key pharmacophores is crucial for designing more potent and selective drugs.

Based on studies of various coumarin derivatives, several key pharmacophoric features can be inferred for different biological activities:

For Antibacterial Activity: The coumarin nucleus itself often acts as a crucial part of the pharmacophore. In 3-arylcoumarins, the nature and position of substituents on both the coumarin ring and the 3-aryl group are critical. For instance, the presence of specific electron-withdrawing or electron-donating groups at particular positions can enhance antibacterial potency. nih.gov

For Anticancer Activity: The planar coumarin ring system can intercalate with DNA, a mechanism of action for some anticancer agents. The substituents on the coumarin core can modulate this interaction and also influence interactions with specific enzymes or receptors involved in cancer cell proliferation. The geranyloxy side chain of this compound may contribute to its cytotoxic effects by facilitating membrane interactions or binding to hydrophobic pockets in target proteins. The observed activity of this compound against Jurkat cells points to a pharmacophore that is recognized by cellular targets involved in T-cell proliferation. vdoc.pub

Derivatives and Analogues of Murrayacoumarin B

Naturally Occurring Derivatives of Murrayacoumarin B

This compound is part of a diverse family of coumarins isolated from various species of the Rutaceae family, particularly the Murraya genus. nih.gov These plants produce a rich array of structurally related compounds, which differ by substitutions, rearrangements, or the addition of isoprenoid and other moieties. These natural derivatives provide a valuable library for assessing the biological significance of different structural features.

Several coumarins closely related to this compound have been identified, primarily from Murraya siamensis, Murraya paniculata, and Murraya exotica. nih.govresearchgate.netmedcraveonline.comoup.com For instance, Murrayacoumarin C was isolated alongside this compound from the leaves of M. siamensis. nih.govsemanticscholar.org Other compounds, such as the bicoumarins murradimerin A and murramarin B, were discovered in M. exotica, showcasing the plant's ability to synthesize complex dimeric structures. researchgate.net Minumicrolin, another derivative from M. paniculata, has been noted for its activity as a plant growth inhibitor and its potential as an anti-tumor promoting agent by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation. medchemexpress.comchemfaces.com

The table below details some of the naturally occurring derivatives that share a structural relationship with this compound.

Synthetic Analogues and Their Activity Profiles

The synthesis of analogues of natural products like this compound is a key strategy for enhancing their therapeutic properties and overcoming limitations such as low bioavailability. While direct synthetic modification of this compound is not widely reported, research into closely related coumarins provides significant insights.

A notable example is the total synthesis of Murrayacoumarin A, a natural isomer of this compound. researchgate.net This work not only confirmed the absolute configuration of the natural product but also enabled the evaluation of its antibacterial properties and those of its synthetic intermediates. Such syntheses are critical for producing larger quantities of the compound for extensive biological testing. researchgate.net

Broader synthetic efforts on the coumarin (B35378) scaffold have yielded potent anticancer agents. For instance, a series of 4-arylcoumarin analogues were synthesized as mimics of the natural tubulin inhibitor combretastatin (B1194345) A-4. nih.gov Two of these synthetic coumarins demonstrated strong cytotoxic effects, even against a drug-resistant colon cancer cell line, by disrupting the microtubule network, a mechanism distinct from many conventional chemotherapeutics. nih.gov This highlights the potential of the coumarin core as a scaffold for developing new anticancer drugs that target tubulin polymerization. nih.gov

The table below summarizes selected synthetic analogues based on the coumarin scaffold and their reported activities.

Strategies for Designing Novel this compound Analogues

The design of novel analogues of this compound is guided by several strategic principles aimed at improving efficacy, selectivity, and pharmacokinetic properties. A primary approach is the development of semi-synthetic derivatives, a research direction identified as a key future perspective for this compound. vulcanchem.com This involves using the natural product as a starting scaffold and applying chemical modifications to generate a library of new compounds.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological effects. For example, SAR studies on 4-methylcoumarin (B1582148) derivatives revealed that 7,8-dihydroxy substitutions combined with a long alkyl chain at the C3 position significantly enhance anticancer activity. nih.gov Similarly, for other coumarin series, the position of phenyl groups or the nature of substituents at the C7 position can dramatically influence activity and selectivity for targets like monoamine oxidase (MAO). These principles can be applied to the this compound structure to guide the design of new analogues with potentially improved cytotoxic or other therapeutic profiles.

Modern drug design heavily relies on computational methods. Molecular docking simulations can predict how a molecule like this compound or its proposed analogues might bind to a specific biological target, such as an enzyme active site or a protein-protein interface. nih.gov This allows for the rational design of derivatives with enhanced binding affinity and, consequently, greater potency. Quantitative structure-activity relationship (QSAR) models offer another computational tool, creating mathematical relationships between chemical structures and biological activities to predict the potency of novel compounds before they are synthesized. dokumen.pub These in silico approaches streamline the drug discovery process, saving time and resources by prioritizing the most promising candidates for synthesis and biological evaluation.

Computational Studies and Cheminformatics in Murrayacoumarin B Research

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as Murrayacoumarin B, when bound to a specific region of a larger molecule, typically a protein receptor. vietnamjournal.rusemanticscholar.org The primary goals of molecular docking in drug discovery are to identify potential biological targets and to elucidate the binding mode and affinity of the ligand-receptor interaction. semanticscholar.orgmdpi.com The process involves preparing the three-dimensional structures of both the ligand and the target protein, using a docking algorithm to generate various binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity. semanticscholar.org

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to its chemical class. For instance, computational studies on other coumarin (B35378) derivatives have been conducted to assess their binding affinity against various protein targets, such as growth factor receptors implicated in cancer. mdpi.comfrontiersin.org In one such study, various coumarins were docked against Human Epidermal Growth Factor Receptors (HER-2, HER-3) and Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3). mdpi.comfrontiersin.org These types of studies help in prioritizing compounds for further biological testing. mdpi.com

A typical molecular docking analysis provides key data points that help researchers understand the interaction between a compound and a potential protein target.

Table 1: Illustrative Data from a Molecular Docking Simulation (Note: This table is a template demonstrating typical outputs. Specific data for this compound is not available in the reviewed literature.)

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Type of Interaction
Example Kinase 1 XXXX -9.5 Tyr123, Leu245, Asp290 Hydrogen Bond, Hydrophobic
Example Protease 2 YYYY -8.7 His41, Cys145, Met165 Hydrogen Bond, van der Waals

Binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond. ukaazpublications.com The identification of key interacting amino acid residues provides insight into the specific forces—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—that stabilize the complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of molecular interactions compared to the relatively static picture provided by docking. MD simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. This technique is crucial for validating docking results and understanding the flexibility of both the protein and the ligand.

Although specific MD simulation studies centered on this compound have not been identified in the surveyed literature, this technique is a standard step in computational drug discovery. After a promising binding pose is identified through molecular docking, an MD simulation is typically run for a duration of nanoseconds to microseconds to observe the behavior of the complex in a simulated physiological environment. Key parameters are analyzed to assess the stability and dynamics of the system.

Table 2: Key Analyses in Molecular Dynamics Simulations and Their Significance (Note: This table describes the general application of MD simulations in drug discovery.)

Analysis Type Description Significance
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time. Indicates the structural stability of the complex. A stable RMSD suggests the system has reached equilibrium and the ligand remains bound in a stable conformation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. Highlights flexible regions of the protein and the ligand. High fluctuations in the binding site could indicate an unstable interaction.
Radius of Gyration (Rg) Measures the compactness of the protein structure over the course of the simulation. A stable Rg value suggests the protein's overall folding remains consistent and does not undergo significant unfolding upon ligand binding.

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. | Assesses the stability of specific key interactions identified in docking. Persistent hydrogen bonds contribute significantly to binding affinity. |

By performing these analyses, researchers can gain a deeper understanding of how a ligand like this compound might behave within a biological target's binding site, confirming the stability of the predicted interactions and providing a more robust model of its potential mechanism of action.

Analytical Methodologies for Research and Quantification of Murrayacoumarin B

Chromatographic Quantification Methods

Chromatography is a cornerstone for the separation and quantification of Murrayacoumarin B from complex mixtures like plant extracts. viu.ca This technique separates analytes based on their differential partitioning between a stationary phase and a mobile phase. viu.ca

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of coumarins, including this compound. japsonline.comnih.gov It offers high resolution and is suitable for non-volatile or thermally unstable compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral confirmation of the analyte. researchgate.net

The development of an HPLC method involves optimizing several parameters to achieve good separation and peak shape. nih.gov A typical HPLC system for coumarin (B35378) analysis would consist of a reversed-phase column (e.g., C18), with a mobile phase comprising a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often with an acid modifier like formic or acetic acid). nih.govresearchgate.net Gradient elution is frequently employed to effectively separate multiple components within a sample. jfda-online.com

Method validation according to guidelines from the International Council for Harmonisation (ICH) ensures the reliability of the analytical data. nih.govresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity. researchgate.net For instance, a validated HPLC-UV method for quantifying anthocyanins demonstrated excellent linearity with a correlation coefficient (r²) of 0.9998, good precision with relative standard deviation (%RSD) below 2%, and high accuracy. nih.gov Similarly, methods for other natural compounds have shown linearity in the range of 1.25-30 µg/mL and high recovery rates (91-99%). nih.govmdpi.com While specific validated methods for this compound are not detailed in the provided results, the principles from these analogous studies are directly applicable.

ParameterTypical Conditions & Performance for Coumarin Analysis via HPLC
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) nih.gov
Mobile Phase Gradient of Acetonitrile/Methanol (B129727) and Water (with 0.1% Formic Acid) researchgate.net
Flow Rate 0.4 - 1.0 mL/min nih.govnih.gov
Detector Diode Array Detector (DAD) or UV Detector nih.govresearchgate.net
Wavelength Monitored at the UV absorbance maximum of the coumarin
Linearity Correlation coefficient (r²) > 0.99 jfda-online.commdpi.com
Precision (%RSD) Intra-day & Inter-day < 10% jfda-online.com
Accuracy (Recovery) 85-115% jfda-online.commdpi.com

This table presents typical parameters for the HPLC analysis of coumarins, based on established methods for similar phytochemicals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is best suited for the analysis of volatile and thermally stable compounds. researchgate.net The GC separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information on the molecular weight and fragmentation pattern, allowing for definitive identification.

The application of GC-MS in phytochemical analysis is extensive, used to identify constituents in various plant extracts. mdpi.comnih.gov For the analysis of less volatile compounds like coumarins, a derivatization step may be necessary to increase their volatility and thermal stability. The NIST library, a comprehensive database of mass spectra, is often used to identify the separated compounds by comparing their fragmentation patterns. mdpi.com While GC-MS is a gold standard in forensic analysis for its ability to deconvolve co-eluting components, its application specifically for this compound quantification is less common than HPLC, likely due to the compound's polarity and the potential need for derivatization. spectroscopyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC, resulting in faster analysis times, improved resolution, and greater sensitivity. researchgate.netnih.gov When coupled with a DAD and a tandem mass spectrometer (MS/MS), it becomes an exceptionally powerful tool for analyzing complex samples like plant extracts. amecj.comnih.gov

The UHPLC-DAD-MS/MS system provides three levels of data for each analyte: retention time from the UHPLC, UV-Vis spectrum from the DAD, and mass-to-charge ratio (m/z) along with fragmentation data from the MS/MS detector. mdpi.com This multi-dimensional data acquisition allows for the confident identification and quantification of compounds, even at trace levels in a complex matrix. nih.gov For example, this technique has been successfully used to analyze phenolic and alkaloid compounds in Berberis vulgaris extracts, with validation demonstrating good linearity (R² > 0.99) and precision (CV < 5%). amecj.com It has also been instrumental in identifying crocetin (B7823005) isomers in saffron extracts, highlighting its capability to distinguish between structurally similar compounds. mdpi.com This high degree of selectivity and sensitivity makes UHPLC-DAD-MS/MS an ideal, albeit advanced, methodology for the comprehensive analysis of this compound in biological and botanical samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simpler and more rapid approach for quantification, although they are generally less specific than chromatographic methods. viu.ca These techniques measure the interaction of electromagnetic radiation with the analyte. viu.ca

For quantification of a known compound like this compound in a relatively pure solution, UV-Vis spectrophotometry can be a reliable method. The procedure involves measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) for this compound and relating this absorbance to concentration using the Beer-Lambert law. The λmax for coumarins is determined by their specific chromophoric system. For instance, a study on coumarins isolated from Murraya, kumquat, and celery plants utilized UV spectrophotometry as part of their spectral analysis. cabidigitallibrary.org However, when analyzing complex mixtures, the presence of other compounds that absorb at the same wavelength can cause significant interference, making chromatographic separation prior to spectroscopic detection a necessity for accurate quantification.

Sample Preparation and Matrix Effects in Analysis

The quality of analytical results is highly dependent on the sample preparation process. nih.gov For the analysis of this compound from its natural source, typically plant material, the first step is extraction. This often involves maceration or reflux extraction with organic solvents. vulcanchem.com Subsequent steps may include liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.net

A significant challenge in bioanalysis, especially when using sensitive techniques like LC-MS/MS, is the "matrix effect". nih.goveijppr.com This refers to the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the sample matrix (e.g., phospholipids, salts, other metabolites). nih.goveijppr.com Matrix effects can compromise the accuracy, precision, and sensitivity of an assay. eijppr.commdpi.com

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Implementing thorough extraction and cleanup procedures to remove interfering components from the matrix. eijppr.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components that cause ion suppression or enhancement. eijppr.com

Use of an Internal Standard: Employing a stable isotope-labeled internal standard that co-elutes with the analyte and is affected by the matrix in the same way can compensate for these effects.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to ensure that standards and samples are affected equally. moca.net.ua

For example, in the analysis of coumarins in rat tissues, a liquid-liquid extraction with ethyl acetate (B1210297) was used as the sample preparation method to isolate the compounds of interest. researchgate.net

Detection and Quantification Limits in Research Contexts

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. api.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netepa.gov These limits are crucial for determining if a method is suitable for a specific research application, such as quantifying trace levels of a compound in a biological sample. mdpi.com

These values are typically determined by analyzing a series of low-concentration samples and calculating the standard deviation of the response. nih.gov For example, the LOQ is often defined as 10 times the standard deviation of the blank response or as the lowest concentration on the calibration curve that can be measured with an acceptable level of variability. mdpi.comapi.org

In a study quantifying four coumarins in rat tissues, the lower limit of quantitation (LLOQ) was reported as 1.6 ng/mL. researchgate.net For other phytochemicals, validated HPLC methods have achieved LODs in the range of 0.08–0.65 µg/mL and LOQs from 0.24–1.78 µg/mL. mdpi.com Another study reported LOD and LOQ values of 0.27 and 0.42 μg/mL, respectively, for piperine (B192125) and curcumin. nih.gov The specific LOD and LOQ for this compound would depend on the analytical instrument, the sample matrix, and the method used. eijppr.com

Analytical MethodTypical Reported LOD (µg/mL)Typical Reported LOQ (µg/mL)Reference Context
HPLC-PDA/UV0.08–0.650.24–1.78Triterpenoids in Vaccinium mdpi.com
HPLC-UV0.27 (piperine)0.42 (piperine)Curcumin and Piperine nih.gov
LC-MS/MS-0.0016Coumarins in rat tissue researchgate.net

This table provides examples of detection and quantification limits achieved for similar compounds using various analytical techniques, illustrating the sensitivity of these methods.

Future Research Directions and Potential Academic Applications

Elucidation of Broader Biological Mechanisms

Current research indicates that murrayacoumarin B can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Specifically, in human leukemia HL-60 cells, it has been shown to trigger mitochondrial dysfunction, leading to the activation of the caspase-9/caspase-3 pathway. researchgate.net Future research will likely focus on expanding this understanding to a broader range of cancer cell lines beyond HL-60. vulcanchem.com Investigating its effects on various cellular signaling pathways will be crucial to pinpoint its precise mechanism of action. Understanding how this compound interacts with different cellular components and modulates signaling cascades will provide a more comprehensive picture of its biological function and potential as a therapeutic agent.

Exploration of Novel Synthetic Routes

To facilitate further research and potential development, efficient and scalable methods for producing this compound are necessary. While it can be isolated from natural sources, this process can be complex and yield variable amounts. vulcanchem.com Therefore, the exploration of novel synthetic routes is a significant area of future research. Developing a total synthesis or semi-synthetic derivatives could not only provide a more reliable source of the compound but also allow for the creation of analogues with potentially enhanced pharmacological properties. vulcanchem.comresearchgate.netiiserpune.ac.inlsu.edu Researchers are exploring various strategies, including asymmetric synthesis, to achieve these goals. researchgate.netresearchgate.net The development of green and efficient synthetic methods, potentially utilizing novel catalysts, is also a key consideration. researchgate.net

Discovery of New Biological Activities in Preclinical Models

While initial studies have focused on its cytotoxic properties against cancer cells, the full spectrum of this compound's biological activities remains to be explored. researchgate.netresearchgate.net Future preclinical studies using animal models, such as zebrafish, are essential to investigate its potential in other therapeutic areas. nih.gov Coumarins as a class of compounds have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticoagulant properties. researchgate.netresearchgate.net Therefore, future research should aim to systematically screen this compound for these and other potential biological activities. In vivo studies will be critical to assess its efficacy and pharmacokinetic profile in a whole-organism context. vulcanchem.comnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds. nuevo-group.com Investigating its synergistic effects with established anticancer drugs or other natural products is a promising avenue for future research. vulcanchem.commdpi.com Such combinations could potentially lead to lower required doses, reduced toxicity, and the ability to overcome drug resistance mechanisms. nuevo-group.commdpi.com Studies could explore how this compound interacts with other compounds at a molecular level, for instance, by affecting drug metabolism or transport. mdpi.com The use of checkerboard assays and other methods to evaluate synergy will be instrumental in identifying effective combinations. mdpi.com

Advancements in Analytical Characterization and Quantification Methods

As research into this compound intensifies, the need for advanced analytical methods for its characterization and quantification becomes more critical. mdpi.com The development of robust and sensitive techniques is essential for accurate measurement in various matrices, including plant extracts and biological samples. mdpi.comnih.govresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation and purity assessment. vulcanchem.com Future efforts may focus on developing and validating new methods that offer higher throughput, greater sensitivity, and the ability to quantify the compound in complex mixtures. These advancements will be vital for quality control in synthetic production and for pharmacokinetic studies.

Q & A

Q. How to design experiments evaluating this compound’s synergistic effects?

  • Methodological Answer :
  • Use isobolographic analysis to quantify synergy with other compounds (e.g., antibiotics or antifungals).
  • Test combinations in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Include mechanistic studies (e.g., gene expression profiling) to elucidate synergy pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.